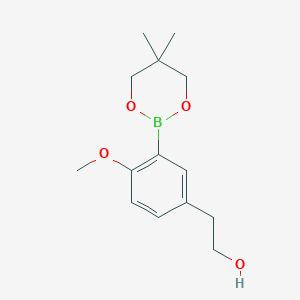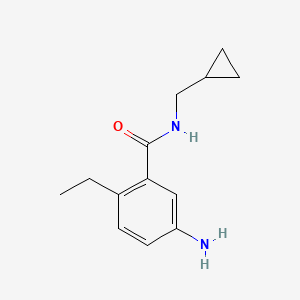
N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, a fluorine-substituted benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with bromine and chlorine substituents at specific positions. This can be achieved through halogenation reactions using reagents such as bromine and chlorine gas.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzene ring through electrophilic aromatic substitution using fluorinating agents like fluorine gas or other fluorinating reagents.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide: Lacks the fluorine atom on the benzene ring.
N-(5-bromo-2-chloropyridin-3-yl)-3-methylbenzenesulfonamide: Has a methyl group instead of a fluorine atom on the benzene ring.
N-(5-bromo-2-chloropyridin-3-yl)-N-methylmethanesulfonamide: Has a methanesulfonamide group instead of a benzenesulfonamide group.
Uniqueness
N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide is unique due to the presence of both halogen atoms on the pyridine ring and the fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9BrClFN2O2S |
|---|---|
Molecular Weight |
379.63 g/mol |
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H9BrClFN2O2S/c1-17(11-6-8(13)7-16-12(11)14)20(18,19)10-4-2-9(15)3-5-10/h2-7H,1H3 |
InChI Key |
XAPYEWWJNQQTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N=CC(=C1)Br)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13876099.png)
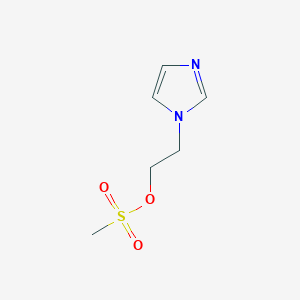
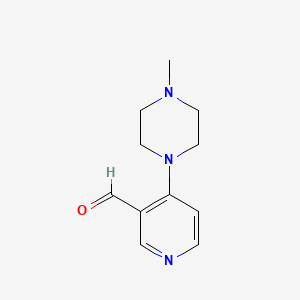
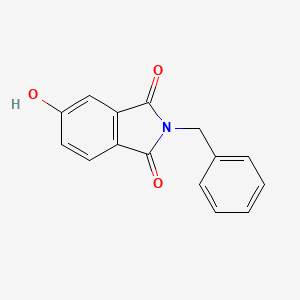
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
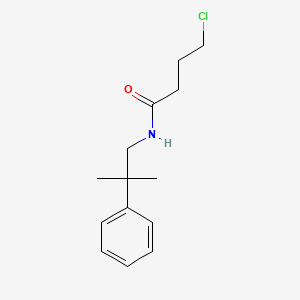
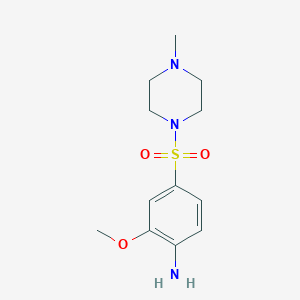

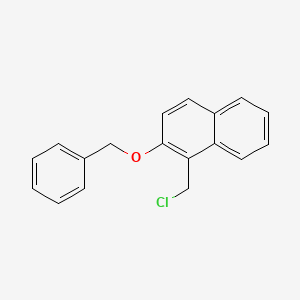
![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
